2-(2-methoxyethyl)propane-1,3-diol
Description
2-(2-Methoxyethyl)propane-1,3-diol is a branched diol derivative characterized by a propane-1,3-diol backbone substituted with a 2-methoxyethyl group. These compounds are often isolated from plants or synthesized for applications in medicinal chemistry, polymer science, and catalysis. Their biological activities, such as hepatoprotective, anti-inflammatory, and cytotoxic effects, are influenced by substituent patterns on the diol core .
Properties
IUPAC Name |
2-(2-methoxyethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-9-3-2-6(4-7)5-8/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYJMGLPMZYNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methoxyethyl)propane-1,3-diol can be achieved through various methods. One common synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) as a catalyst. This reaction is followed by hydrolysis of the formed epoxide using sulfuric acid (H2SO4) . The reaction conditions typically involve stirring the reactants at room temperature until the reaction is complete .
Chemical Reactions Analysis
2-(2-methoxyethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide (KOH), sulfuric acid (H2SO4), and epichlorohydrin . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with epichlorohydrin and KOH results in the formation of an epoxide intermediate, which can be further hydrolyzed to yield the final product .
Scientific Research Applications
Polymer Synthesis
a. Solid Polymer Electrolytes for Batteries
One of the primary applications of 2-(2-methoxyethyl)propane-1,3-diol is in the preparation of solid polymer electrolytes for lithium metal batteries. These electrolytes are crucial for enhancing the performance and safety of batteries used in electric vehicles and portable electronics. The compound contributes to the ionic conductivity and mechanical stability of the polymer matrix, which is essential for battery efficiency .
b. Biodegradable Thermoplastic Elastomers
The compound is also utilized in synthesizing biodegradable thermoplastic elastomers (TPEs). These materials are gaining attention due to their environmental benefits and potential applications in packaging and consumer goods. The synthesis involves condensation reactions that incorporate 2-(2-methoxyethyl)propane-1,3-diol into the polymer backbone, improving flexibility and mechanical properties .
Solvent Applications
a. Low Volatile Organic Compound (VOC) Coatings
Due to its low volatility, 2-(2-methoxyethyl)propane-1,3-diol is used in formulating coatings with reduced VOC content. This characteristic makes it an environmentally friendly alternative to traditional solvents in paints and coatings. Its use helps comply with stringent environmental regulations while maintaining performance standards .
b. Chemical Intermediate
The compound acts as an intermediate in synthesizing other chemicals and materials, further expanding its utility across various chemical processes. Its reactivity allows it to participate in diverse chemical reactions, facilitating the development of new products .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)propane-1,3-diol involves its interaction with molecular targets and pathways within biological systems. As a solubilizer and stabilizer, it helps to enhance the solubility and stability of various compounds, thereby improving their bioavailability and efficacy. The specific molecular targets and pathways involved depend on the particular application and the compounds being stabilized or solubilized.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent-Based Classification of Propane-1,3-Diol Derivatives
Aromatic-Substituted Derivatives
- 2-(4-Hydroxyphenyl)propane-1,3-diol Structure: Features a 4-hydroxyphenyl group. Source: Isolated from Taxus cuspidata (Korean yew) . Properties: Polar due to phenolic hydroxyl groups; exhibits moderate solubility in polar solvents. Bioactivity: Not directly reported, but similar phenolic diols often show antioxidant properties.
- 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol Structure: Contains a 3-methoxy-4-hydroxyphenyl group (guaiacyl motif). Source: Found in Taxus cuspidata and Crataegus pinnatifida (hawthorn) .
Alkenyl/Aryl Ether-Substituted Derivatives
- 2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol Structure: Methoxyphenoxy group with a 3-hydroxypropyl side chain. Source: Isolated from Ficus pumila (creeping fig) and Crataegus pinnatifida . Bioactivity: Demonstrated anti-tumor activity against A549 lung cancer cells (IC₅₀ = 32.21 μg/mL) .
- 1-(4-Hydroxy-3-methoxyphenyl)-2-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenoxy}propane-1,3-diol Structure: Combines guaiacyl and allylphenol moieties. Source: Reported in Pluchea indica (Indian camphorweed) . Bioactivity: Potential anti-inflammatory properties due to structural similarity to lignin-derived antioxidants.
Bis-Aromatic Derivatives
- threo-/erythro-1,2-Bis-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol Structure: Two 4-hydroxy-3-methoxyphenyl groups attached to the diol core. Source: Isolated from Hydnocarpus anthelminthica (Thai chaulmoogra) .
Alicyclic Derivatives
- 2-(trans-4´-Ethylcyclohexyl)propane-1,3-diol Structure: Trans-cyclohexyl substituent. Source: Synthesized as a liquid crystal precursor . Properties: Non-polar; exhibits mesophase behavior (Cr 54°C, Sb 84–85°C) .
Comparative Analysis of Key Properties
Biological Activity
2-(2-methoxyethyl)propane-1,3-diol, also known as propylene glycol monomethyl ether, is a compound with significant biological activity that has been explored for various applications in medicine and industry. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic uses, and safety profile based on existing research.
- IUPAC Name : 2-(2-methoxyethyl)propane-1,3-diol
- CAS Number : 160319-70-0
- Molecular Formula : C5H12O3
- Molecular Weight : 132.15 g/mol
The biological activity of 2-(2-methoxyethyl)propane-1,3-diol is primarily attributed to its ability to interact with cellular membranes and proteins. The hydroxyl groups in its structure allow it to form hydrogen bonds, which can influence membrane fluidity and protein conformation. This interaction may lead to various biological effects:
- Cell Membrane Interaction : The compound can alter the permeability of cell membranes, facilitating the transport of other molecules across the membrane.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research has indicated that 2-(2-methoxyethyl)propane-1,3-diol exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in disinfectants and preservatives.
Cytotoxicity
In vitro studies have demonstrated that this compound can exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) through mitochondrial pathways.
Anti-inflammatory Effects
Preliminary studies suggest that 2-(2-methoxyethyl)propane-1,3-diol may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in immune cells, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Safety Profile
The safety profile of 2-(2-methoxyethyl)propane-1,3-diol has been assessed through various toxicological studies:
Q & A
Q. What are the common synthetic routes for 2-(2-methoxyethyl)propane-1,3-diol in laboratory settings?
Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A general approach involves:
- Etherification : Reacting propane-1,3-diol derivatives with methoxyethyl groups using alkylation agents (e.g., 2-methoxyethyl chloride) under basic conditions (e.g., NaH or KOH) to form the methoxyethyl side chain .
- Protection/Deprotection Strategies : Protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) or benzyl ethers to prevent undesired side reactions during synthesis, followed by deprotection using mild acids or catalytic hydrogenation .
- Purification : Column chromatography or recrystallization to isolate high-purity product, with characterization via NMR and mass spectrometry to confirm structural integrity .
Q. What spectroscopic and analytical techniques are essential for characterizing 2-(2-methoxyethyl)propane-1,3-diol?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for identifying methoxyethyl (-OCHCHOCH) and diol (-CHOH) groups. Chemical shifts for hydroxyl protons (~1.5–2.5 ppm) and methoxy groups (~3.3–3.5 ppm) are diagnostic .
- X-Ray Crystallography : Resolves stereochemistry and confirms molecular geometry, particularly for crystalline derivatives (e.g., salts or protected analogs) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized for stereoselective synthesis of 2-(2-methoxyethyl)propane-1,3-diol derivatives?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Sharpless dihydroxylation catalysts) to control stereochemistry during diol formation. For example, asymmetric epoxidation followed by ring-opening with methoxyethyl nucleophiles .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) enhance reaction specificity. Lower temperatures reduce racemization in chiral intermediates .
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or HPLC to isolate the desired stereoisomer at optimal timepoints .
Q. How is 2-(2-methoxyethyl)propane-1,3-diol utilized in lignin degradation studies?
Methodological Answer:
- Lignin Model Systems : The compound’s β-O-4 ether linkages mimic lignin substructures. Enzymatic cleavage studies using ligninolytic enzymes (e.g., lignin peroxidases or laccases) can be conducted under controlled pH (8.0–9.0) and temperature (25–37°C) .
- Analytical Tracking : Monitor degradation products (e.g., phenolic monomers) via GC-MS or HPLC. For example, enzymatic treatment releases 3,5-difluorophenol, detected fluorometrically .
Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?
Methodological Answer:
- Cross-Validation : Combine HPLC (for purity assessment) with bioassays to isolate bioactive fractions. For instance, impurities like 3-[(2-bromophenyl)methoxy] analogs (if present) may skew bioactivity results .
- Controlled Replication : Repeat syntheses under inert atmospheres (N/Ar) to exclude oxidative byproducts. Use deuterated solvents in NMR to trace solvent interactions .
Q. What role does 2-(2-methoxyethyl)propane-1,3-diol play in coordination chemistry for synthesizing metal-organic complexes?
Methodological Answer:
- Ligand Design : The diol’s hydroxyl groups act as polydentate ligands. For example, in Bis-tris propane analogs, similar structures form stable {LnCu} complexes via hydroxyl and ether oxygen coordination .
- Reaction Conditions : Use aqueous or ethanol solutions at neutral pH to facilitate metal-ligand binding. Characterize complexes via UV-Vis spectroscopy and magnetic susceptibility measurements .
Q. What safety protocols are critical when handling 2-(2-methoxyethyl)propane-1,3-diol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
